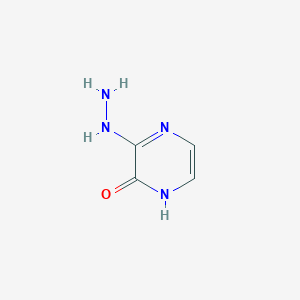![molecular formula C9H7ClN2O B13672762 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13672762.png)
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a chloro substituent at the 4-position and an ethanone group at the 2-position
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolo[3,2-c]pyridine core. The chloro substituent is then introduced via a substitution reaction, and the ethanone group is added through an acylation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Chemischer Reaktionen
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Industry: It can be used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of receptor tyrosine kinases, including colony-stimulating factor-1 receptor, c-Kit proto-oncogene proteins, and fms-like tyrosine kinase-3. These interactions disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone can be compared with other similar compounds such as:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but different positioning of the chloro substituent.
1H-Pyrazolo[3,4-b]pyridines: Different heterocyclic core but similar applications in medicinal chemistry
Pyrrolopyrazine derivatives: Another class of heterocyclic compounds with similar synthetic approaches and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric properties that influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H7ClN2O |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
1-(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)8-4-6-7(12-8)2-3-11-9(6)10/h2-4,12H,1H3 |
InChI-Schlüssel |
ZXYRUYBTZPBCED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(N1)C=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


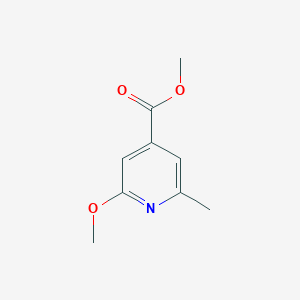
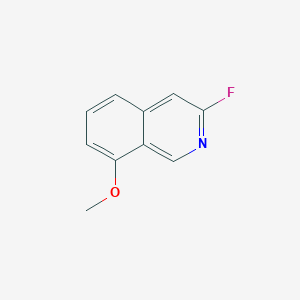
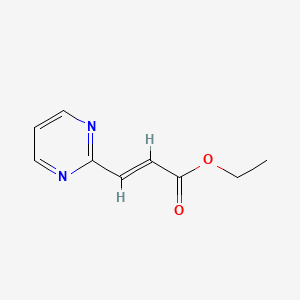

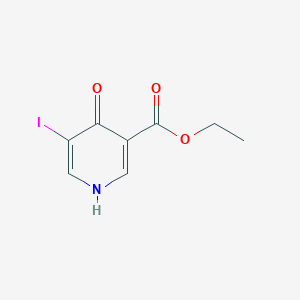
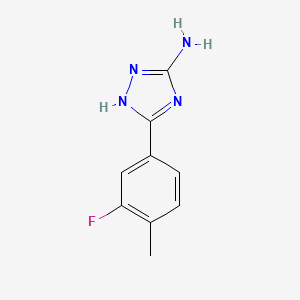
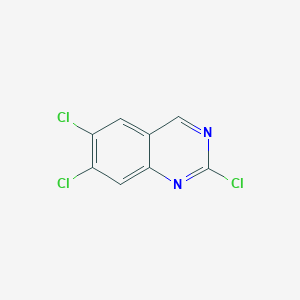

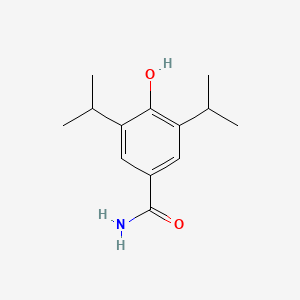
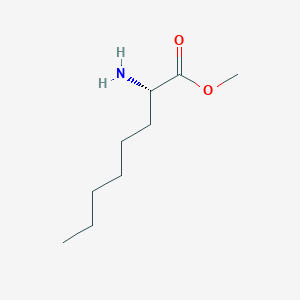

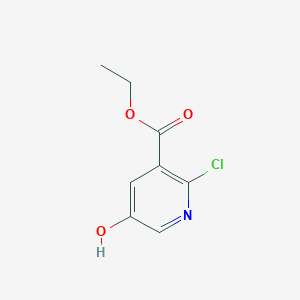
![6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13672770.png)
